molecular formula C18H17FN8 B580122 2-[1-[(2-Fluorophenyl)methyl]-1H-pyrazolo[3,4-b]pyridin-3-yl]-N5-methyl-4,5,6-pyrimidinetriamine CAS No. 1702271-98-4

2-[1-[(2-Fluorophenyl)methyl]-1H-pyrazolo[3,4-b]pyridin-3-yl]-N5-methyl-4,5,6-pyrimidinetriamine

Cat. No.: B580122
CAS No.: 1702271-98-4
M. Wt: 364.4 g/mol
InChI Key: SFSNNJQOHCEUSA-UHFFFAOYSA-N
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Description

This compound, also known as BAY 41-8543, is a stimulator of soluble Guanylyl cyclase (guanylate cyclase, sGC), the primary cellular receptor for nitric oxide (NO) . It has an empirical formula of C21H21FN8O and a molecular weight of 420.44 .


Molecular Structure Analysis

The molecular structure of this compound is complex, with a pyrazolo[3,4-b]pyridine core substituted with a fluorophenyl group and a pyrimidinetriamine group . The InChI key for this compound is AQYFUZRYBJBAGZ-UHFFFAOYSA-N .


Physical And Chemical Properties Analysis

This compound is a white to very dark brown powder. It is soluble in DMSO at a concentration of 2 mg/mL when warmed . It has a molecular weight of 420.44 .

Scientific Research Applications

Anti-Mycobacterial Activity of Pyrazolo[1,5-a]Pyrimidines

This research presents pyrazolo[1,5-a]pyrimidines as potent inhibitors of mycobacterial ATP synthase, useful in treating Mycobacterium tuberculosis. The study includes design, synthesis, and analysis of numerous pyrazolo[1,5-a]pyrimidin-7-amines, revealing some compounds with significant in vitro growth inhibition of M. tuberculosis (Sutherland et al., 2022).

Pyrazolo[3,4-d]pyrimidine Derivatives as Amplifiers of Phleomycin

This study explores pyrazolo[3,4-d]pyrimidine derivatives and their role as amplifiers of phleomycin, an antibiotic. The compounds demonstrate activities against E. coli, suggesting potential in enhancing antibiotic efficacy (Brown et al., 1979).

Antiviral Activity of Pyrazole Derivatives

A new series of pyrazole derivatives, closely related to the compound of interest, was synthesized and evaluated for antiviral activity against herpes simplex virus. Several compounds showed strong antiviral activity, highlighting their potential in antiviral therapies (Tantawy et al., 2012).

Aurora Kinase Inhibitor Research

A study on an Aurora kinase inhibitor closely related to the compound , showing potential for treating cancer by inhibiting Aurora A, an enzyme implicated in cancer progression (ロバート ヘンリー,ジェームズ, 2006).

Synthesis and Antimicrobial Activity of Pyrimidine Derivatives

Research on pyrimidine derivatives, including a study on the synthesis and antimicrobial activity of specific pyrimidine compounds. These derivatives show significant potential in medicinal applications due to their antimicrobial properties (Rathod & Solanki, 2018).

Antitumor Evaluation of Pyrazolo[3,4-d]pyrimidine Derivatives

This study focuses on the synthesis of pyrazolo[3,4-d]pyrimidine derivatives and their cytotoxic activity against human breast adenocarcinoma. The compounds show promising growth inhibitory activity, indicating potential in cancer therapy (Abdellatif et al., 2014).

Mechanism of Action

Properties

{ "Design of the Synthesis Pathway": "The synthesis pathway of the compound involves the reaction between 2-fluorobenzylamine and 3-(N-methylamino)pyrazole-4-carboxylic acid, followed by a series of reactions to form the final product.", "Starting Materials": [ "2-fluorobenzylamine", "3-(N-methylamino)pyrazole-4-carboxylic acid", "N,N-dimethylformamide", "triethylamine", "methyl iodide", "potassium carbonate", "4,5,6-triaminopyrimidine" ], "Reaction": [ "Step 1: 2-fluorobenzylamine is reacted with 3-(N-methylamino)pyrazole-4-carboxylic acid in N,N-dimethylformamide and triethylamine to form the intermediate 2-[1-[(2-Fluorophenyl)methyl]-1H-pyrazolo[3,4-b]pyridin-3-yl]-N5-methyl-4,5,6-pyrimidinetriamine.", "Step 2: The intermediate is then reacted with methyl iodide in the presence of potassium carbonate to form the final product." ] }

1702271-98-4

Molecular Formula

C18H17FN8

Molecular Weight

364.4 g/mol

IUPAC Name

2-[1-[(2-fluorophenyl)methyl]pyrazolo[3,4-b]pyridin-3-yl]-5-N-methylpyrimidine-4,5,6-triamine

InChI

InChI=1S/C18H17FN8/c1-22-14-15(20)24-17(25-16(14)21)13-11-6-4-8-23-18(11)27(26-13)9-10-5-2-3-7-12(10)19/h2-8,22H,9H2,1H3,(H4,20,21,24,25)

InChI Key

SFSNNJQOHCEUSA-UHFFFAOYSA-N

SMILES

CNC1=C(N=C(N=C1N)C2=NN(C3=C2C=CC=N3)CC4=CC=CC=C4F)N

Canonical SMILES

CNC1=C(N=C(N=C1N)C2=NN(C3=C2C=CC=N3)CC4=CC=CC=C4F)N

synonyms

Riociguat Impurity VI

Origin of Product

United States

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